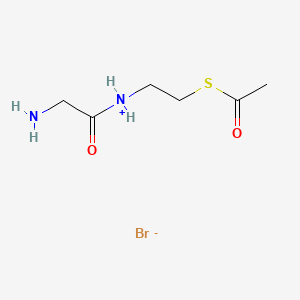
Thioacetic acid S-2-(2-aminoacetamido)ethyl ester hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-acetylsulfanylethyl-(2-aminoacetyl)azanium; 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C8H13F3N2O4S and a molecular weight of 290.26 g/mol. This compound is known for its unique structure, which includes an acetylsulfanyl group and an aminoacetyl group, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetylsulfanylethyl-(2-aminoacetyl)azanium; 2,2,2-trifluoroacetate typically involves the reaction of 2-acetylsulfanyl ethylamine with 2-aminoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
2-acetylsulfanylethyl-(2-aminoacetyl)azanium; 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the acetyl group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminoacetyl group, where nucleophiles like amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, alkoxides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-acetylsulfanylethyl-(2-aminoacetyl)azanium; 2,2,2-trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-acetylsulfanylethyl-(2-aminoacetyl)azanium; 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The acetylsulfanyl group can interact with thiol groups in proteins, potentially affecting their function. The aminoacetyl group can form hydrogen bonds with various biomolecules, influencing their activity and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-acetylsulfanylethyl-(2-aminoacetyl)azanium; bromide
- 2-acetylsulfanylethyl-(2-aminoacetyl)azanium; chloride
Uniqueness
2-acetylsulfanylethyl-(2-aminoacetyl)azanium; 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased acidity and stability. This makes it more suitable for specific applications compared to its bromide and chloride counterparts.
Properties
CAS No. |
97313-68-3 |
|---|---|
Molecular Formula |
C6H13BrN2O2S |
Molecular Weight |
257.15 g/mol |
IUPAC Name |
2-acetylsulfanylethyl-(2-aminoacetyl)azanium;bromide |
InChI |
InChI=1S/C6H12N2O2S.BrH/c1-5(9)11-3-2-8-6(10)4-7;/h2-4,7H2,1H3,(H,8,10);1H |
InChI Key |
WCTYVXLDHFSCSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCC[NH2+]C(=O)CN.[Br-] |
Related CAS |
97314-05-1 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















